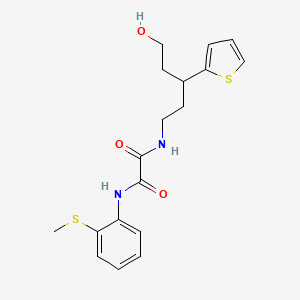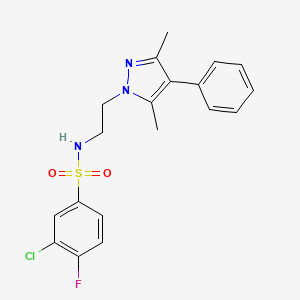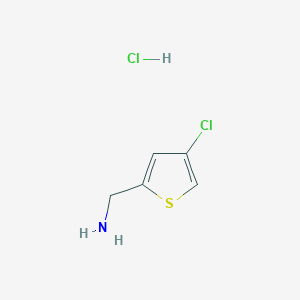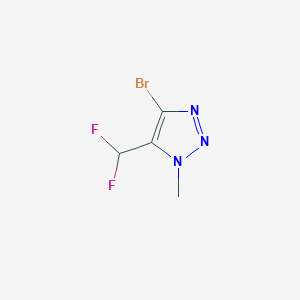![molecular formula C14H17N5 B2650991 1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1155597-09-3](/img/structure/B2650991.png)
1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine” is a complex organic molecule that contains an imidazole ring and a benzodiazole ring. Imidazole is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds . Benzodiazole is a heterocyclic compound consisting of fused benzene and diazole rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole and benzodiazole rings in separate steps, followed by their connection via a propyl (three-carbon) linker. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and benzodiazole rings, connected by a propyl linker. The presence of nitrogen in the rings would likely result in the compound having some degree of polarity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and benzodiazole rings. The nitrogen atoms in these rings could act as nucleophiles in reactions with electrophiles. Additionally, the compound could potentially undergo reactions at the carbon atoms of the propyl linker .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole and benzodiazole rings. For example, the presence of nitrogen in these rings could result in the compound having some degree of solubility in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Research focuses on developing new synthetic routes and methodologies for constructing complex molecules. For example, palladium-catalyzed carbonylative synthesis processes have been explored to create functionalized benzimidazoles and related structures, showcasing the utility of these compounds in constructing pharmacologically relevant molecules with potential anticancer activities (Mancuso et al., 2017) (Veltri et al., 2018).
Anticancer Activity
Several studies have synthesized and evaluated the anticancer properties of benzimidazole derivatives. These studies highlight the potential therapeutic applications of benzimidazole-based compounds in treating various cancer types, with some compounds showing significant growth inhibition activities in vitro (Rashid et al., 2012) (Nofal et al., 2014).
Drug Design and ADMET Prediction
Research into bis-benzimidazole compounds clubbed with various functional groups has been conducted to explore their anticancer properties and predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This area of research aims to identify lead compounds for further development into effective and safe cancer therapies (Rashid, 2020).
Molecular Interactions and Biological Activities
Studies also involve understanding the interactions between benzimidazole derivatives and biological targets, such as DNA, to elucidate their mechanisms of action. This research is crucial for the design of drugs with specific biological activities, including antimicrobial and anticancer agents (Paul et al., 2015).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. Many biologically active compounds containing imidazole rings are known, including many drugs . Therefore, it’s possible that this compound could have biological activity, although specific details would depend on the exact nature of the compound and its biological target.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-5-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-11-3-4-13-12(9-11)17-14(15)19(13)7-2-6-18-8-5-16-10-18/h3-5,8-10H,2,6-7H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPBXVZISYRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)




![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one](/img/structure/B2650925.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)